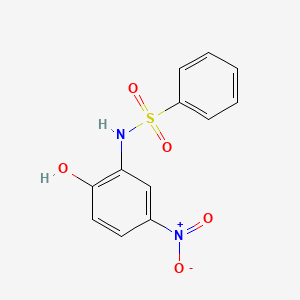![molecular formula C12H9ClN4O B11992456 N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)
N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
4-chlorobenzaldehyde+pyrazine-2-carbohydrazide→N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-tubercular activity.
Coordination Chemistry: It forms stable complexes with transition metals, which are of interest in bioinorganic chemistry.
Materials Science: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular structures.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets. The compound can act as an enzyme inhibitor, interfering with the enzyme’s active site and preventing substrate binding . The molecular pathways involved include the inhibition of specific enzymes critical for bacterial cell wall synthesis, making it a potential anti-tubercular agent .
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
- Structural Differences : The presence of the 4-chlorophenyl group in N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide distinguishes it from other Schiff bases, influencing its reactivity and binding properties.
- Biological Activity : The specific substitution pattern can affect the compound’s biological activity, making it more or less effective as an enzyme inhibitor or antimicrobial agent.
Eigenschaften
Molekularformel |
C12H9ClN4O |
|---|---|
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI-Schlüssel |
OJTWGUZBRJBKAY-FRKPEAEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)

![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11992478.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
